alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol
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Overview
Description
Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol is a complex organic compound characterized by its unique chemical structure This compound features a benzofuran core substituted with a methoxy group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-hydroxy-6-methoxybenzofuran in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorophenyl-6-methoxy-2-benzofuranone, while reduction could produce 4-chlorophenyl-6-methoxy-2-benzofuranamine.
Scientific Research Applications
Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl-6-methoxy-2-benzofuranone
- 4-Chlorophenyl-6-methoxy-2-benzofuranamine
- 4-Bromophenyl-6-methoxy-2-benzofuranmethanol
Uniqueness
Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research and applications.
Properties
CAS No. |
117238-42-3 |
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Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-7-4-11-8-15(20-14(11)9-13)16(18)10-2-5-12(17)6-3-10/h2-9,16,18H,1H3 |
InChI Key |
WBZANYWJZPBHQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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